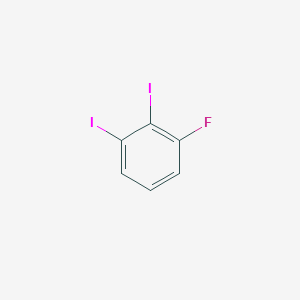
1,2-Diiodo-3-fluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-3-fluorobenzene: is an organic compound with the molecular formula C6H3FI2 and a molecular weight of 347.90 g/mol . It is a derivative of benzene, where two iodine atoms and one fluorine atom are substituted at the 1, 2, and 3 positions, respectively. This compound is typically a yellow to off-white solid and is used in various chemical synthesis processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diiodo-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation of fluorobenzene derivatives. One common method involves the diazotization of aniline derivatives followed by halogenation. For example, the diazotization of 3-fluoroaniline can be followed by iodination to introduce the iodine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves continuous-flow processes to ensure high yield and safety. The diazotization reaction is often carried out in a tubular reactor to minimize side reactions and improve stability .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diiodo-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form diiodofluorobenzene derivatives or reduction to remove the halogen atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and catalysts.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted fluorobenzene derivatives.
Oxidation Reactions: Products include diiodofluorobenzene oxides.
Reduction Reactions: Products include fluorobenzene and partially reduced derivatives.
Applications De Recherche Scientifique
1,2-Diiodo-3-fluorobenzene is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of halogen bonding interactions in biological systems.
Medicine: The compound is explored for its potential use in radiolabeling and imaging due to the presence of iodine atoms.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,2-diiodo-3-fluorobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of iodine and fluorine atoms on the benzene ring influences the reactivity and selectivity of the compound in these reactions. The iodine atoms act as electron-withdrawing groups, making the ring more susceptible to nucleophilic attack .
Comparaison Avec Des Composés Similaires
Fluorobenzene (C6H5F): A simpler derivative with only one fluorine atom.
1,2-Difluorobenzene (C6H4F2): Contains two fluorine atoms at the 1 and 2 positions.
1,2-Diiodobenzene (C6H4I2): Contains two iodine atoms at the 1 and 2 positions
Uniqueness: 1,2-Diiodo-3-fluorobenzene is unique due to the presence of both iodine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. The combination of these halogens allows for versatile applications in synthesis and research .
Propriétés
Formule moléculaire |
C6H3FI2 |
|---|---|
Poids moléculaire |
347.89 g/mol |
Nom IUPAC |
1-fluoro-2,3-diiodobenzene |
InChI |
InChI=1S/C6H3FI2/c7-4-2-1-3-5(8)6(4)9/h1-3H |
Clé InChI |
JYFUOBSQTCVCGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)I)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


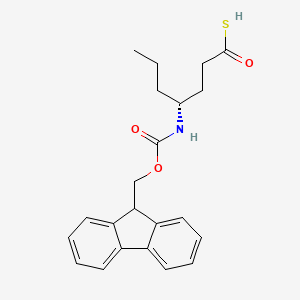
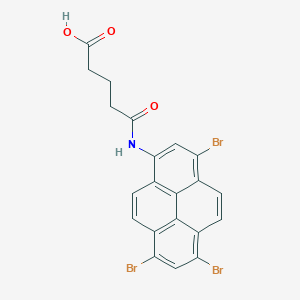

![3-(tert-Butyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13095555.png)
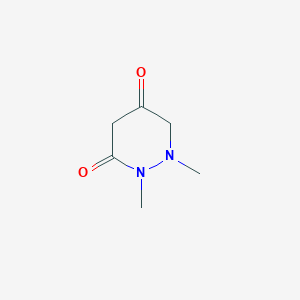
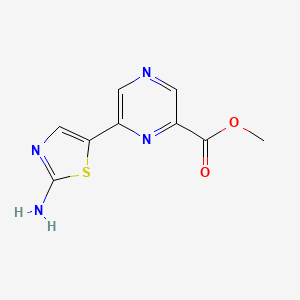
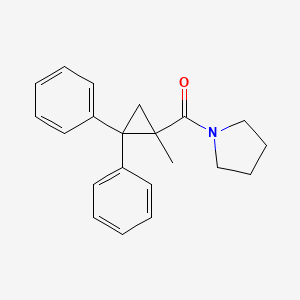
![Ethyl 2',4'-dichloro-5'-oxo-6',8'-dihydro-5'H-spiro[cyclobutane-1,7'-quinoline]-3'-carboxylate](/img/structure/B13095595.png)
![Tert-butyl 4-(4-chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidin-1-YL)piperidine-1-carboxylate](/img/structure/B13095602.png)
![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
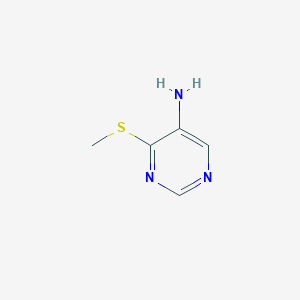

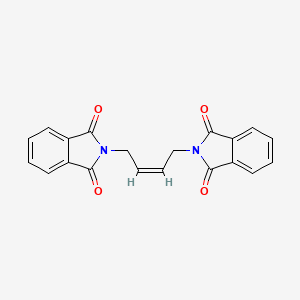
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
